molecular formula C6H11NO2 B14548091 (4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole CAS No. 61999-33-5

(4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14548091
CAS No.: 61999-33-5
M. Wt: 129.16 g/mol
InChI Key: UJRLHLYQBHCHII-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable aldehyde with an amino alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

(4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-(methoxymethyl)-5-phenyl-2-propyl-4,5-dihydro-oxazole
  • (4S)-2-but-1-en-yl-4-(methoxymethyl)-5-phenyl-4,5-dihydro-oxazole

Uniqueness

(4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets.

Properties

CAS No.

61999-33-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C6H11NO2/c1-5-7-6(3-8-2)4-9-5/h6H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

UJRLHLYQBHCHII-ZCFIWIBFSA-N

Isomeric SMILES

CC1=N[C@@H](CO1)COC

Canonical SMILES

CC1=NC(CO1)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.